molecular formula C10H17NO2 B2657176 N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide CAS No. 1868307-94-1

N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B2657176
CAS No.: 1868307-94-1
M. Wt: 183.251
InChI Key: YRLUNEOYBCUEHJ-SPDVFEMOSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide is a chiral compound with a unique structure that includes both cyclobutyl and cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of a cyclobutyl derivative with a cyclopropane carboxylic acid derivative under specific conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactor technology can also enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl and cyclopropane derivatives, such as:

  • N-[(1R,2R)-2-Hydroxycyclobutyl]carbamate
  • N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

What sets N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide apart is its specific stereochemistry and the presence of both cyclobutyl and cyclopropane rings. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2)5-6(10)9(13)11-7-3-4-8(7)12/h6-8,12H,3-5H2,1-2H3,(H,11,13)/t6?,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLUNEOYBCUEHJ-SPDVFEMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1C(=O)N[C@@H]2CC[C@H]2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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